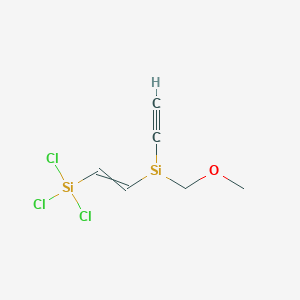![molecular formula C14H19NOS B14555089 [7-(Phenylsulfanyl)hexahydro-1H-pyrrolizin-1-yl]methanol CAS No. 62240-39-5](/img/structure/B14555089.png)
[7-(Phenylsulfanyl)hexahydro-1H-pyrrolizin-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-(Phenylsulfanyl)hexahydro-1H-pyrrolizin-1-yl]methanol: is a chemical compound with a unique structure that includes a phenylsulfanyl group attached to a hexahydro-1H-pyrrolizin-1-ylmethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [7-(Phenylsulfanyl)hexahydro-1H-pyrrolizin-1-yl]methanol typically involves the reaction of hexahydro-1H-pyrrolizine with phenylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve steps like purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the phenylsulfanyl group to a thiol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halides, amines, under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [7-(Phenylsulfanyl)hexahydro-1H-pyrrolizin-1-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms .
Medicine: In medicine, the compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases, particularly those involving oxidative stress and inflammation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [7-(Phenylsulfanyl)hexahydro-1H-pyrrolizin-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfanyl group can undergo redox reactions, influencing cellular oxidative states and modulating enzyme activity. This can lead to the activation or inhibition of specific biochemical pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
- (7-Phenylsulfanyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl)methanol
- 1H-Pyrrolizine-1-methanol, hexahydro-7-(phenylthio)-
Comparison: Compared to similar compounds, [7-(Phenylsulfanyl)hexahydro-1H-pyrrolizin-1-yl]methanol is unique due to its specific substitution pattern and the presence of the phenylsulfanyl group. This gives it distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62240-39-5 |
|---|---|
Molecular Formula |
C14H19NOS |
Molecular Weight |
249.37 g/mol |
IUPAC Name |
(7-phenylsulfanyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl)methanol |
InChI |
InChI=1S/C14H19NOS/c16-10-11-6-8-15-9-7-13(14(11)15)17-12-4-2-1-3-5-12/h1-5,11,13-14,16H,6-10H2 |
InChI Key |
LYAGDIQHEWFFHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC(C2C1CO)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [1-(3-cyanopropyl)piperidin-2-yl]acetate](/img/structure/B14555009.png)
![1,1'-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene](/img/structure/B14555013.png)



![2-[Butyl(2-phenylethenyl)arsanyl]ethan-1-amine](/img/structure/B14555033.png)
methanone](/img/structure/B14555052.png)


![N-[2-(Dimethylamino)ethyl]-4-(pyren-1-YL)butanamide](/img/structure/B14555062.png)
![N,N'-(Ethane-1,2-diyl)bis{4-[(4-chlorophenyl)sulfanyl]-N-methylbutanamide}](/img/structure/B14555064.png)
![3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione](/img/structure/B14555069.png)

![3-{[1-(Diethylamino)-3-(piperidin-1-yl)propan-2-yl]oxy}propanenitrile](/img/structure/B14555083.png)
